benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol
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Overview
Description
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative. This compound is notable for its unique structure, which includes a sulfonic acid group attached to a benzene ring and a morpholine ring with a prop-2-enyl substituent. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol typically involves multiple steps, starting with the sulfonation of benzene to produce benzenesulfonic acid. This is achieved by reacting benzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . The resulting benzenesulfonic acid is then reacted with a morpholine derivative, which has been pre-functionalized with a prop-2-enyl group. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
The process may also include purification steps such as crystallization or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group or the morpholine ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and chlorosulfonic acid are employed for sulfonation reactions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Scientific Research Applications
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Morpholine derivatives: Compounds with a morpholine ring, used in pharmaceuticals and agrochemicals
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is unique due to its combination of a sulfonic acid group and a morpholine ring with a prop-2-enyl substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
920799-97-9 |
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Molecular Formula |
C19H23NO5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C13H17NO2.C6H6O3S/c1-2-7-14-8-9-16-13(10-14)11-3-5-12(15)6-4-11;7-10(8,9)6-4-2-1-3-5-6/h2-6,13,15H,1,7-10H2;1-5H,(H,7,8,9)/t13-;/m1./s1 |
InChI Key |
SDJQECZEOVULSA-BTQNPOSSSA-N |
Isomeric SMILES |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C=CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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